N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a biphenyl group, a carbamothioyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. The biphenyl derivative can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl derivative is then subjected to further reactions to introduce the carbamothioyl and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: A simpler biphenyl derivative with similar structural features.
Benzamide: A basic amide compound with a benzene ring.
Carbamothioyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
N-[(3’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
76838-61-4 |
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Molecular Formula |
C21H18N2OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[[2-(3-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-8-7-11-17(14-15)18-12-5-6-13-19(18)22-21(25)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23,24,25) |
InChI Key |
HTUQULXHUAYBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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